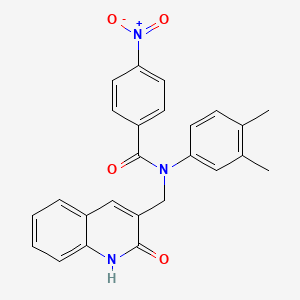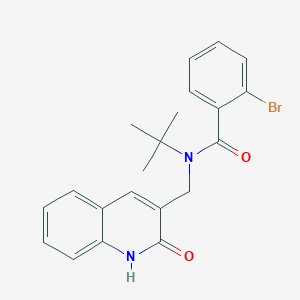
(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate
Übersicht
Beschreibung
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is a complex organic molecule. It is a derivative of 8-hydroxyquinoline, which is a heterocyclic compound . The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. One possible method could be the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . Another possible method could be the Fischer Esterification of 3-nitrobenzoic acid to produce Methyl 3-Nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains multiple bonds, including aromatic bonds and ester bonds . The compound also contains several functional groups, including aromatic hydroxyls and ethers .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and varied. For example, nitration is a common reaction involving this compound . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .Wirkmechanismus
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and has antimicrobial activity against certain bacteria and fungi. It has also been shown to be neuroprotective in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
Future research on (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate could focus on further elucidating its mechanism of action, exploring its potential as a drug candidate for treating various diseases, and developing new applications for its fluorescent properties. Additionally, research could investigate the potential toxicity of this compound and its effects on the environment.
Synthesemethoden
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate involves a series of chemical reactions that start with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. The resulting product is then reacted with formaldehyde and hydrogen peroxide to form (2-hydroxy-8-methylquinolin-3-yl)methanol. The final step involves the reaction of (2-hydroxy-8-methylquinolin-3-yl)methanol with 3-nitrobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate has shown potential in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating cancer and infectious diseases.
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-4-2-5-12-8-14(17(21)19-16(11)12)10-25-18(22)13-6-3-7-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIMMBRNBODQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320000 | |
| Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
714942-32-2 | |
| Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)


![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)


